2-Heptyl-2-pentyl-1,3-dioxolane
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Overview
Description
2-Heptyl-2-pentyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. It has the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. Dioxolanes are known for their stability and versatility in various chemical reactions.
Preparation Methods
2-Heptyl-2-pentyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-Heptyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and halogens (e.g., bromine, chlorine) for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
2-Heptyl-2-pentyl-1,3-dioxolane has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups without affecting the protected carbonyl . In biology and medicine, dioxolanes are studied for their potential as drug delivery systems and as intermediates in the synthesis of pharmaceuticals . In industry, they are used as solvents and stabilizers in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Heptyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The dioxolane ring can be easily formed and removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action depend on the specific application and the nature of the carbonyl compound being protected.
Comparison with Similar Compounds
2-Heptyl-2-pentyl-1,3-dioxolane can be compared with other similar compounds such as 1,3-dioxanes and other dioxolanes . These compounds share the common feature of a cyclic structure containing oxygen atoms, but they differ in the size of the ring and the substituents attached to it. For example, 1,3-dioxanes have a six-membered ring, while dioxolanes have a five-membered ring . The unique structure of this compound, with its specific heptyl and pentyl substituents, gives it distinct properties and reactivity compared to other dioxolanes .
Properties
CAS No. |
62958-57-0 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2-heptyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-10-12-15(11-9-6-4-2)16-13-14-17-15/h3-14H2,1-2H3 |
InChI Key |
DTHMJFGHOBCWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCCCC |
Origin of Product |
United States |
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